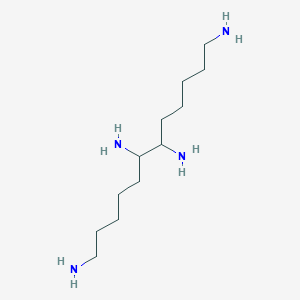
Dodecane-1,6,7,12-tetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecane-1,6,7,12-tetramine is a useful research compound. Its molecular formula is C12H30N4 and its molecular weight is 230.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Dodecane-1,6,7,12-tetramine can be synthesized through various methods involving the reaction of dodecanediamine with suitable reagents. Its characterization often involves techniques such as NMR spectroscopy and mass spectrometry to confirm its molecular structure and purity .
Catalytic Applications
One of the prominent applications of this compound is in catalysis. It has been investigated for its effectiveness in various catalytic reactions due to the presence of multiple amine groups that can coordinate with metal catalysts.
Table 1: Catalytic Properties of this compound
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Decarboxylation | Ga-MOF | Moderate | |
| Isomerization | SAPO-34 | High | |
| Polymerization | Various | Variable |
Ion Selectivity in Electrochemical Sensors
This compound has been utilized in the development of selective electrodes for detecting rare earth elements such as Praseodymium (Pr). Its ability to form stable complexes with Pr ions makes it a valuable component in sensor technology.
Case Study: Pr(III) Selective Electrode Development
A study demonstrated the construction of a polyvinyl chloride (PVC) membrane-based electrode using this compound as a neutral carrier. The electrode exhibited high selectivity for Pr(III), showcasing its potential in environmental monitoring and analytical chemistry .
Biomedical Applications
Research has indicated that long-chain polyamines like this compound may have anti-inflammatory and cytotoxic properties. These characteristics open avenues for exploring their use in drug development and therapeutic applications.
Table 2: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Significant reduction in inflammation markers | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Material Science Applications
In material science, this compound is being explored for its role as a hydrophilic agent in coatings and surface treatments. Its ability to enhance water repellency while maintaining adhesion properties makes it suitable for various industrial applications.
Propriétés
IUPAC Name |
dodecane-1,6,7,12-tetramine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N4/c13-9-5-1-3-7-11(15)12(16)8-4-2-6-10-14/h11-12H,1-10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFISXWMMUEZCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(CCCCCN)N)N)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













